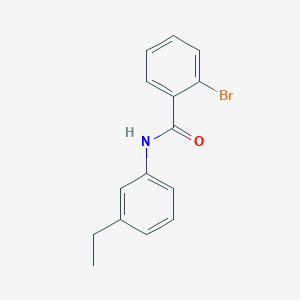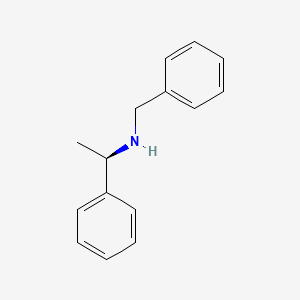
(R)-(+)-N-Benzyl-1-phényléthylamine
Vue d'ensemble
Description
(R)-(+)-N-Benzyl-1-phenylethylamine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.3 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-N-Benzyl-1-phenylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-N-Benzyl-1-phenylethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-N-Benzyl-1-phenylethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nanocristaux
Ce composé joue un rôle crucial dans la synthèse de nanocristaux, qui sont essentiels en nanoscience et en nanotechnologie. Il peut agir comme un agent stabilisant qui contrôle la croissance et la morphologie des nanocristaux. Ces nanocristaux ont des applications allant de l'électronique à la biomédecine en raison de leurs propriétés uniques dépendantes de la taille .
Agents de résolution chirale
Dans la recherche pharmaceutique, « (R)-(+)-N-Benzyl-1-phényléthylamine » est utilisé comme agent de résolution chirale. Il aide à séparer les énantiomères des composés racémiques, ce qui est essentiel pour produire des produits pharmaceutiques énantiomériquement purs. Ceci est vital car les différents énantiomères d'un médicament peuvent avoir des effets thérapeutiques différents .
Catalyse
Le composé trouve une application dans la catalyse, en particulier dans la synthèse asymétrique. Il peut être utilisé pour induire la chiralité dans les réactions chimiques, ce qui est un processus fondamental dans la création de divers médicaments et produits chimiques qui nécessitent une stéréochimie spécifique .
Science des matériaux
En science des matériaux, « this compound » est utilisé dans le développement de matériaux avancés avec des propriétés optiques spécifiques. Il peut influencer la synthèse de matériaux avec la chiralité souhaitée, ce qui affecte leur interaction avec la lumière et d'autres radiations électromagnétiques .
Études de reconnaissance moléculaire
Le composé est impliqué dans des études de reconnaissance moléculaire, qui sont cruciales pour comprendre les processus biologiques et concevoir de nouveaux médicaments. Il peut servir de bloc de construction pour créer des molécules qui imitent les sites actifs des enzymes ou d'autres récepteurs biologiques .
Capteurs chimiques
« this compound » peut être incorporé dans des capteurs chimiques. Ces capteurs peuvent détecter des substances spécifiques ou des changements dans l'environnement, ce qui est utile dans diverses industries, y compris la surveillance environnementale et le diagnostic .
Synthèse organique
Il est également utilisé en synthèse organique comme un bloc de construction pour des molécules organiques plus complexes. Sa capacité à introduire la chiralité et sa stabilité dans diverses conditions de réaction en font un composé précieux en chimie synthétique .
Outils de recherche et développement de logiciels
Bien que ce ne soit pas une application directe du composé lui-même, « this compound » est souvent synthétisé et étudié à l'aide d'outils de recherche et de logiciels avancés. Ces outils aident à prédire le comportement du composé dans différentes réactions chimiques et dans divers environnements, aidant ainsi les chercheurs dans la planification de leurs expériences .
Propriétés
IUPAC Name |
(1R)-N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361451 | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-77-7 | |
| Record name | (+)-Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-N-Benzyl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, α-methyl-N-(phenylmethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-(+)-N-Benzyl-1-phenylethylamine in chemical synthesis?
A1: (R)-(+)-N-Benzyl-1-phenylethylamine is primarily used as a chiral resolving agent for racemic mixtures. It forms diastereomeric salts with chiral acids, which can be separated based on their different solubilities. [, , , , ] This allows for the isolation of individual enantiomers from a racemic mixture.
Q2: Can you explain the mechanism behind the chiral resolution ability of (R)-(+)-N-Benzyl-1-phenylethylamine?
A2: The chiral discrimination mechanism of (R)-(+)-N-Benzyl-1-phenylethylamine stems from its ability to form distinct intermolecular interactions with different enantiomers. These interactions, including hydrogen bonds, CH/π interactions, and van der Waals forces, lead to the formation of diastereomeric salts with different crystal structures and solubilities. [] For example, in the resolution of 2-chloromandelic acid, a "lock-and-key" supramolecular packing mode was observed in the crystal structure of the less soluble diastereomeric salt. [] This type of packing, driven by the size difference between the resolving agent and the racemate, contributes significantly to chiral discrimination.
Q3: Are there any examples of (R)-(+)-N-Benzyl-1-phenylethylamine being incorporated into polymeric materials?
A3: Yes, (R)-(+)-N-Benzyl-1-phenylethylamine has been successfully incorporated into cross-linked microspheres composed of optically active helical substituted polyacetylenes. [] These microspheres exhibit chiral recognition properties and were shown to preferentially adsorb (R)-(+)-1-phenylethylamine, (R)-(+)-N-benzyl-1-phenylethylamine, and Boc-D-alanine. [] This demonstrates the potential of incorporating this chiral resolving agent into materials for enantioselective applications.
Q4: Has (R)-(+)-N-Benzyl-1-phenylethylamine been used in the synthesis of any natural products?
A4: Absolutely, (R)-(+)-N-Benzyl-1-phenylethylamine has proven valuable in the synthesis of several natural products. For instance, it played a key role in the formal synthesis of the amphibian alkaloid (5R,8R,8aS)-(-)-indolizidine 2091. [] Additionally, it was employed in the synthesis of racemic and enantiopure forms of the alkaloid indolizidine 209B. [] These examples highlight its versatility and utility in complex molecule synthesis.
Q5: What is the chemical structure and molecular weight of (R)-(+)-N-Benzyl-1-phenylethylamine?
A5: (R)-(+)-N-Benzyl-1-phenylethylamine possesses the molecular formula C15H17N and a molecular weight of 211.30 g/mol. Its structure comprises a phenylethyl group connected to a nitrogen atom, which is further linked to a benzyl group.
Q6: Are there any known methods for synthesizing (R)-(+)-N-Benzyl-1-phenylethylamine?
A6: Yes, optically pure (R)-(+)-N-Benzyl-1-phenylethylamine can be synthesized from optically active α-phenylethylamine and benzaldehyde. [, ] The synthesis involves the formation of an intermediate N-Benzylidene-1-phenylethylamine, followed by reduction using KBH4. Another approach involves condensation of (R)-1-methylbenzylamine with benzaldehyde and subsequent reduction by NaBH4. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
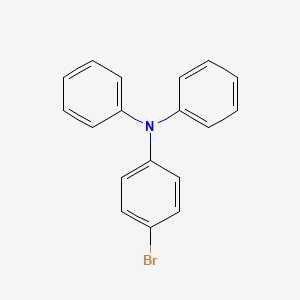
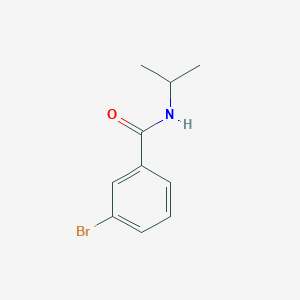


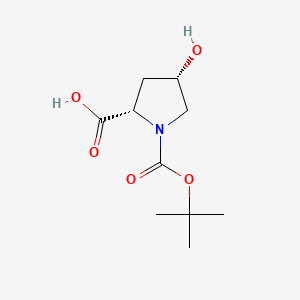

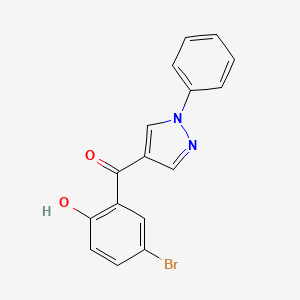
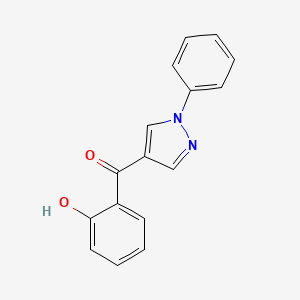



![Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1269940.png)
